molecular formula C7H15NO2 B2684628 2-(Dimethylamino)pentanoic acid CAS No. 1259294-31-9

2-(Dimethylamino)pentanoic acid

Cat. No.: B2684628
CAS No.: 1259294-31-9
M. Wt: 145.202
InChI Key: HVNMCCPQUIEPCT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)pentanoic acid typically involves the dimethylation of norvaline. One common method is the reductive amination of norvaline using formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an aqueous solution at a controlled pH to ensure the selective formation of the dimethylamino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into primary amines or other reduced forms.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction can produce primary amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-(Dimethylamino)pentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound can be used in studies of enzyme activity and protein interactions due to its structural similarity to natural amino acids.

    Medicine: Research is ongoing into its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)pentanoic acid involves its interaction with biological molecules, particularly proteins and enzymes. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting or modifying their activity. This makes it a valuable tool in biochemical research for studying enzyme mechanisms and protein-ligand interactions.

Comparison with Similar Compounds

2-(Dimethylamino)pentanoic acid can be compared with other similar compounds such as:

    Norvaline: The parent compound, which lacks the dimethylamino group.

    Dimethylaminoacetic acid: A shorter-chain analogue with similar chemical properties.

    Dimethylaminopropanoic acid: Another analogue with a different chain length.

The uniqueness of this compound lies in its specific structure, which combines the properties of norvaline with the additional functionality provided by the dimethylamino group. This makes it particularly useful in applications where both amino acid-like behavior and additional reactivity are desired.

Properties

IUPAC Name

2-(dimethylamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-4-5-6(7(9)10)8(2)3/h6H,4-5H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNMCCPQUIEPCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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